molecular formula C9H11F2N3O2 B15310787 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid

Cat. No.: B15310787
M. Wt: 231.20 g/mol
InChI Key: YYZFSDYSYZHQLR-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 It is a pyrimidine derivative, characterized by the presence of difluoromethyl and dimethylamino groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of a pyrimidine derivative with difluoromethylating agents under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluoromethyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and dimethylamino groups play a crucial role in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid
  • 4-(Chloromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid
  • 4-(Bromomethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid

Uniqueness

4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H11F2N3O2

Molecular Weight

231.20 g/mol

IUPAC Name

4-(difluoromethyl)-2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11F2N3O2/c1-14(2)4-6-12-3-5(9(15)16)7(13-6)8(10)11/h3,8H,4H2,1-2H3,(H,15,16)

InChI Key

YYZFSDYSYZHQLR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

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